molecular formula C3H7N3O4 B098952 L-Alanosine CAS No. 16931-22-9

L-Alanosine

Cat. No.: B098952
CAS No.: 16931-22-9
M. Wt: 149.11 g/mol
InChI Key: MLFKVJCWGUZWNV-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanosine (NSC-153353) is a non-proteogenic amino acid analog derived from Streptomyces alanosinicus. It functions as an antimetabolite by targeting adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway that converts inosine monophosphate (IMP) to adenylosuccinate . By inhibiting this step, this compound starves cells of adenine nucleotides, selectively targeting cancers with methylthioadenosine phosphorylase (MTAP) deficiency, a genetic alteration present in ~50% of glioblastoma (GBM) and other malignancies .

Preclinical studies demonstrate that this compound disrupts mitochondrial function and reduces cancer stemness. For example, in MTAP-deficient GBM cells, this compound treatment suppresses oxidative phosphorylation (OXPHOS) genes, diminishes tumor sphere formation, and synergizes with temozolomide (TMZ) to enhance survival in xenograft models . Phase II trials have explored its efficacy in MTAP-deficient cancers, though dose-limiting toxicities like myelosuppression remain a challenge .

Properties

IUPAC Name

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-YUSKDDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024175
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5854-93-3
Record name Alanosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Microbial Strain and Culture Conditions

Streptomyces alanosinicus is cultivated in a nutrient-rich medium optimized for secondary metabolite production. The fermentation medium (TVF/5) contains glucose (50 g/L), dried whale meat (10 g/L), calcium carbonate (5 g/L), ammonium sulfate (1 g/L), and trace metal solutions (CuSO₄, FeSO₄, ZnSO₄, MnSO₄). Pre-germination in a peptone-agar-glucose-yeast extract medium at 28°C for 48 hours precedes large-scale fermentation.

Fermentation Process

Post-germination, a 3% inoculum transfer initiates fermentation in 500 mL Erlenmeyer flasks agitated at 240 rpm. After 72 hours, mycelia are removed via centrifugation, and the broth is treated with 6% Darco G-60 charcoal to adsorb impurities. The clarified solution is vacuum-concentrated at 45–50°C and precipitated with methanol, yielding 230 g of crude this compound (10% purity).

Table 1: Key Components of Fermentation Medium for this compound Production

ComponentConcentration (g/L)Function
Glucose50.0Carbon source
Dried whale meat10.0Nitrogen source
CaCO₃5.0pH buffering
(NH₄)₂SO₄1.0Ammonium supplementation
MgSO₄·7H₂O1.0Magnesium source
Trace metal solutions1 mL eachEnzyme cofactors

Biosynthesis and Genetic Insights

Recent genomic studies have elucidated the biosynthetic gene cluster responsible for this compound production in Streptomyces alanosinicus. The cluster includes alnA, encoding a cupin-domain protein critical for diazeniumdiolate formation.

Biosynthetic Pathway

This compound derives its diazeniumdiolate group from glutamic acid and aspartic acid, as demonstrated by stable isotope labeling. The pathway involves:

  • Synthesis of L-2,3-diaminopropionic acid (L-Dap) : A non-ribosomal peptide synthetase (NRPS) loads L-Dap onto a peptidyl carrier protein (PCP).

  • Nitrogen–Nitrogen bond formation : Nitric oxide non-enzymatically reacts with L-Dap to form the diazeniumdiolate moiety.

  • Export and maturation : The cupin-domain protein AlnA facilitates final structural modifications.

Genetic Engineering Applications

Disruption of alnA abolishes this compound production, confirming its indispensability. Metabolic engineering to overexpress NRPS modules or optimize PCP activity could enhance yields, though scalability challenges persist.

Chemical Synthesis Approaches

Chemical synthesis offers an alternative to fermentation, particularly for research-scale production. A stereoselective six-step synthesis from L-serine achieves 49% overall yield, outperforming earlier routes.

Stepwise Synthesis Protocol

  • Protection of L-serine : The amino and hydroxyl groups are protected using tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, respectively.

  • Oxidation to aldehyde : Swern oxidation converts the protected serine to an aldehyde intermediate.

  • Henry reaction : Nitromethane addition forms a β-nitro alcohol with >95% diastereomeric excess.

  • Reduction and deprotection : Catalytic hydrogenation reduces the nitro group to an amine, followed by acid-mediated deprotection to yield this compound.

Table 2: Key Parameters in Stereoselective this compound Synthesis

StepReagents/ConditionsYield (%)
Serine protectionBoc₂O, BnBr, DIEA92
Swern oxidation(COCl)₂, DMSO, CH₂Cl₂85
Henry reactionNitromethane, K₂CO₃90
Nitro reductionH₂, Pd/C, MeOH95
Global deprotectionTFA, H₂O95

Advantages Over Fermentation

  • Purity : Chemical synthesis avoids microbial contaminants.

  • Scalability : The process is reproducible at multi-gram scales.

  • Stereochemical control : Reagent-controlled steps ensure >99% enantiomeric purity.

Comparative Analysis of Preparation Methods

Table 3: Fermentation vs. Chemical Synthesis of this compound

ParameterFermentationChemical Synthesis
Yield230 g crude (10% purity)49% overall (gram-scale)
Time7–10 days3–5 days
CostLow (substrate costs)High (specialized reagents)
ScalabilityIndustrial-scale feasibleLimited by reaction conditions
Environmental impactHigh (waste biomass)Moderate (solvent waste)

Chemical Reactions Analysis

Biosynthetic Pathway of L-Alanosine

The biosynthesis involves a specialized gene cluster (ala) in Streptomyces alanosinicus ATCC 15710, encoding enzymes that orchestrate three critical reactions:

Loading of L-Dap onto a Peptidyl Carrier Protein (PCP)

  • Enzymes : AlaC (adenylation domain) and AlaL (PCP)

  • Reaction :

    • AlaC activates L-Dap using ATP, forming an aminoacyl-AMP intermediate.

    • The phosphopantetheinyl (ppant) arm of AlaL is loaded with L-Dap via thioesterification .

    • Validated by ATP-[32P]Pi exchange assays and whole-protein mass spectrometry .

Diazeniumdiolate Formation

  • Key Steps :

    • N-Hydroxylation : Flavin-dependent monooxygenase AlaD hydroxylates L-Dap to form N-hydroxy-L-Dap (11 ) .

    • N-Nitrosation : Nitrite (NO2−), generated from L-aspartic acid by AlaIJ, incorporates into 11 to form the diazeniumdiolate group .

Isotopic Labeling Studies

Stable isotope feeding experiments revealed nitrogen sources and enzymatic dependencies:

Table 1: Isotopic Labeling Results

SubstrateIsotopeIncorporation RateKey Finding
Na15NO215N~80%Distal N in diazeniumdiolate labeled
15N-L-aspartate15N~10%Confirmed NO2− precursor role
15N-L-glutamate15NDetectedProximal N derived from glutamate

Table 2: Key Enzymes and Functions

EnzymeFunctionExperimental Validation
AlaABSynthesizes L-DapIn vitro NADH-dependent reaction
AlaIJConverts L-aspartate to NO2−Griess assay confirmed NO2− production
AlaDFlavin-dependent N-hydroxylaseGene knockout abolished production
AlaCActivates L-Dap for PCP loadingATP-[32P]Pi exchange assay

Non-Enzymatic Chemical Reactions

  • Nitric Oxide (NO) Involvement :

    • NO generated from NO2− can non-enzymatically react with hydroxylamine intermediates to form diazeniumdiolates .

    • This pathway is inferred from the presence of heme-binding PAS domains (AlaG) that may regulate NO availability .

Structural and Mechanistic Insights

  • Chemical Structure :

    • This compound contains a diazeniumdiolate group (-N(N=O)O−) attached to L-Dap.

    • Proposed intermediate: Thioester-bound N-hydroxy-L-Dap on AlaL .

Figure 1: Proposed Biosynthetic Pathway

  • L-Dap synthesis → 2. PCP loading → 3. N-hydroxylation → 4. N-nitrosation → 5. Thioester hydrolysis (AlaF).

Unresolved Biochemical Questions

  • N–N Bond Formation : The exact enzyme catalyzing N–N coupling remains unidentified. Potential candidates include uncharacterized oxidoreductases (AlaE/G) .

  • Regulatory Role : The cupin-AraC fusion protein AlnA may coordinate cluster expression but requires further study .

Scientific Research Applications

Phase II Clinical Trials

A notable phase II multicenter study evaluated the efficacy and safety of L-alanosine in patients with various MTAP-deficient solid tumors, including mesothelioma, non-small cell lung cancer (NSCLC), soft tissue sarcoma, osteosarcoma, and pancreatic cancer. The study involved 65 patients who received this compound at a starting dose of 80 mg/m² via continuous intravenous infusion for five days every 21 days. Despite the treatment, there were no objective responses observed; however, 24% of patients exhibited stable disease for prolonged periods .

Table 1: Summary of Phase II Study Results

Tumor TypeNumber of PatientsObjective ResponsesStable Disease (%)Grade 3/4 Toxicities (%)
Mesothelioma16012.5Mucositis (11), Fatigue (6), Nausea (3), Renal Failure (1.5)
Non-Small Cell Lung Cancer130--
Soft Tissue Sarcoma150--
Osteosarcoma70--
Pancreatic Cancer140--

Methodological Advances

Recent studies have developed sensitive methods for quantifying this compound in human plasma using liquid chromatography-tandem mass spectrometry. This method enhances the detection sensitivity of this compound significantly, achieving a limit of quantitation as low as 20 ng/mL . Such advancements are crucial for monitoring drug levels during clinical trials and optimizing dosing regimens.

Future Perspectives

The potential applications of this compound extend beyond its current use in clinical trials. Ongoing research is investigating its efficacy against other tumor types and its combination with other therapeutic agents to enhance antitumor activity. Additionally, formulations that stabilize this compound for better delivery and efficacy are being explored .

Mechanism of Action

L-Alanosine exerts its effects by inhibiting the enzyme adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate to adenylosuccinate, a key intermediate in purine metabolism. This inhibition disrupts the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The disruption is particularly effective in cells deficient in methylthioadenosine phosphorylase, making alanosine a targeted therapy for certain cancers .

Comparison with Similar Compounds

This compound vs. Methotrexate

Parameter This compound Methotrexate
Target Enzyme Adenylosuccinate synthetase Dihydrofolate reductase (DHFR)
Mechanism Blocks adenine synthesis from IMP Depletes tetrahydrofolate, impairing purine/thymidine synthesis
Selectivity High specificity for MTAP-deficient cells Broad cytotoxicity across proliferating cells
Preclinical Efficacy Reduces GBM stemness, synergizes with TMZ Limited efficacy in MTAP-deficient models
Clinical Use Phase II trials in MTAP-deficient cancers FDA-approved for leukemia, lymphoma, etc.

Key Contrast: this compound’s MTAP-dependent selectivity reduces off-target toxicity compared to methotrexate’s systemic folate pathway disruption.

This compound vs. 5,10-Dideazatetrahydrofolate (DDATHF)

Parameter This compound DDATHF
Target Enzyme Adenylosuccinate synthetase Glycinamide ribonucleotide formyltransferase (GARFT)
Mechanism IMP → adenylosuccinate blockade Inhibits purine ring assembly
Selectivity MTAP deficiency required Partial selectivity for MTAP-deficient cells
Rescue Mechanisms Adenine supplementation reverses effects Leucovorin rescues normal cells

This compound vs. Methylmercaptopurine Riboside (MMPR)

Parameter This compound MMPR
Target Pathway De novo synthesis Salvage pathway (MTAP substrate analog)
Selectivity MTAP deficiency required MTAP deficiency required
IC₅₀ in STS Models >20-fold lower in MTAP-deficient cells >20-fold lower in MTAP-deficient cells
Clinical Status Phase II completed Preclinical stage

Key Similarity: Both compounds exploit MTAP deficiency but differ in mechanism—this compound inhibits synthesis, while MMPR disrupts salvage.

This compound vs. Geldanamycin Analogs

Parameter This compound Geldanamycin Analogs (e.g., 17-AAG)
Primary Target Adenylosuccinate synthetase HSP90 chaperone
Mechanism Purine starvation Protein degradation, glutathione depletion
SLC7A11 Interaction Substrate; cytotoxicity enhanced by SLC7A11 Cytotoxicity reduced by SLC7A11 inhibition

Key Contrast: Unlike geldanamycin’s reliance on redox stress, this compound’s effects are nucleotide-specific and MTAP-dependent.

Data Table: Comparative Analysis of Purine Pathway Inhibitors

Compound Target Enzyme/Pathway MTAP Selectivity Key Preclinical Findings Clinical Stage
This compound Adenylosuccinate synthetase High Reduces GBM stemness, synergizes with TMZ Phase II
Methotrexate DHFR Low Broad cytotoxicity, limited MTAP specificity FDA-approved
MMPR Salvage pathway High IC₅₀ >20-fold lower in MTAP-deficient STS Preclinical
DDATHF GARFT Moderate Partial rescue by leucovorin Experimental

Biological Activity

L-Alanosine, a compound derived from the biosynthetic pathways of certain Streptomyces species, has garnered attention for its unique biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as a diazeniumdiolate-containing natural product. It is produced by the bacterium Streptomyces alanosinicus and has been identified as an inhibitor of de novo purine biosynthesis. Its structure allows it to exert selective cytotoxic effects on certain cancer cells, particularly those deficient in the enzyme methylthioadenosine phosphorylase (MTAP), which is crucial for adenine salvage pathways.

  • Inhibition of Purine Biosynthesis : this compound acts primarily by inhibiting the synthesis of adenosine monophosphate (AMP) through the de novo pathway. This inhibition is particularly effective in MTAP-deficient tumor cells, leading to a depletion of ATP pools and subsequent cell death .
  • Nitric Oxide Production : The compound has been shown to promote the enzymatic release of nitric oxide (NO), which contributes to its cytotoxic effects. The generation of NO from this compound is linked to its antimicrobial properties and potential as an antitumor agent .
  • Circadian Pharmacology : Research indicates that the timing of this compound administration can influence its efficacy and toxicity. Administering the drug at specific circadian times may enhance its selectivity for tumor cells while minimizing effects on normal cells .

Case Studies and Clinical Trials

  • Phase II Multicenter Study : A notable study investigated the efficacy of this compound in patients with MTAP-deficient cancers. The results indicated that this compound effectively inhibited tumor growth in these patients, highlighting its potential as a targeted therapy .
  • In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits selective cytotoxicity against MTAP-negative cell lines compared to MTAP-positive ones. This selectivity underscores its potential role in precision oncology .
  • Biosynthetic Pathway Elucidation : Recent research identified a gene cluster responsible for this compound biosynthesis in S. alanosinicus, providing insights into its production and potential modifications for enhanced therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of AMP synthesisTargets de novo purine biosynthesis
Enzymatic release of NOContributes to cytotoxicity
Selective activity in MTAP-Effective against MTAP-deficient tumors
deficient cancer cells
Circadian pharmacologyTiming affects efficacy and toxicity

Q & A

Q. What is the biochemical mechanism of L-Alanosine, and how does it selectively target MTAP-deficient cancers?

this compound inhibits adenylosuccinate synthetase (ADSS), a key enzyme in the de novo purine biosynthesis pathway. MTAP-deficient cancer cells lack methylthioadenosine phosphorylase (MTAP), which prevents them from salvaging adenine via the purine salvage pathway. This dual dependency on de novo synthesis makes MTAP-deficient cells uniquely vulnerable to this compound . Methodologically, researchers should validate MTAP status using PCR or immunohistochemistry before testing this compound efficacy in cell lines or xenograft models .

Q. How can researchers optimize in vitro assays to assess this compound cytotoxicity while minimizing confounding factors?

Use co-culture systems with permeable membranes to study cross-feeding effects, as MTAP-competent cells may release salvageable purines (e.g., hypoxanthine) that rescue MTAP-deficient cells . Include controls with exogenous adenine or MTA to confirm specificity. Dose-response curves should account for variations in media composition (e.g., serum-derived purines) .

Q. What are the validated biomarkers for monitoring this compound activity in preclinical models?

Measure intracellular levels of adenylosuccinate (the substrate of ADSS) via LC-MS/MS to confirm target engagement. Assess downstream purine depletion using ATP/ADP quantification or ^14C-glycine incorporation assays . In vivo, monitor plasma hypoxanthine as a surrogate for systemic purine metabolism disruption .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be reconciled?

In vitro models often lack physiological purine sources (e.g., erythrocyte-derived hypoxanthine), leading to overestimated efficacy. To address this, use whole-blood co-culture assays or supplement media with hypoxanthine at concentrations mimicking human plasma (~2–5 µM) . In vivo, consider pharmacokinetic factors like rapid renal clearance of this compound, which may necessitate continuous infusion protocols .

Q. What experimental designs are recommended to evaluate combinatorial therapies involving this compound?

Pair this compound with agents that exacerbate purine stress, such as methotrexate (inhibits dihydrofolate reductase) or 6-mercaptopurine (blocks purine interconversion). Use factorial ANOVA to test for synergistic effects, ensuring adequate power by calculating sample sizes based on preliminary toxicity data . Include rescue arms with adenine supplementation to confirm on-target effects .

Q. How should researchers address the narrow therapeutic index of this compound in preclinical models?

Conduct toxicity profiling in murine models to identify dose-limiting organs (e.g., liver and kidney). Use toxicokinetic modeling to establish species-specific safe thresholds. For example, mice tolerate 50 mg/kg/day intraperitoneally for 3 days, while higher doses cause hepatic necrosis . Mitigate toxicity via split dosing or co-administration of hepatoprotectants like N-acetylcysteine .

Q. What statistical methods are appropriate for analyzing heterogeneous responses to this compound in patient-derived xenografts (PDXs)?

Apply mixed-effects models to account for inter-tumor variability in PDXs. Stratify tumors by MTAP expression (qRT-PCR) and baseline purine metabolite levels (metabolomics). Use Kaplan-Meier survival analysis with log-rank tests for efficacy endpoints, adjusting for covariates like tumor volume doubling time .

Methodological Guidelines

  • Experimental Validation : Always confirm MTAP status using two orthogonal methods (e.g., genomic deletion analysis and protein expression) to avoid false-negative results .
  • Data Interpretation : Use Bland-Altman plots to reconcile discrepancies between LC-MS/MS and radiometric assays for purine quantification .
  • Ethical Considerations : Adhere to institutional guidelines for humane endpoints in xenograft studies, especially given this compound’s hepatorenal toxicity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanosine
Reactant of Route 2
L-Alanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.